2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide

Physicochemical profiling Drug-likeness Fragment-based drug discovery

Fragment-based screening programs often lack halogenated imidazole scaffolds with both anomalous scattering capability and a reactive handle for library synthesis. This compound resolves that gap: the bromine atom enables definitive binding-mode assignment via anomalous diffraction (f'' = 1.283 e⁻ at Cu Kα), while the terminal hydrazide group permits single-step condensation with aldehydes/ketones to generate hydrazone libraries for antimicrobial screening. Supplied at ≥95% purity with documented hazard classification, it is suitable for crystallographic phasing experiments and medicinal chemistry derivatization workflows requiring a bromine-enriched, fragment-compliant core.

Molecular Formula C5H5BrCl2N4O
Molecular Weight 287.93 g/mol
CAS No. 175202-83-2
Cat. No. B065598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide
CAS175202-83-2
Molecular FormulaC5H5BrCl2N4O
Molecular Weight287.93 g/mol
Structural Identifiers
SMILESC(C(=O)NN)N1C(=C(N=C1Br)Cl)Cl
InChIInChI=1S/C5H5BrCl2N4O/c6-5-10-3(7)4(8)12(5)1-2(13)11-9/h1,9H2,(H,11,13)
InChIKeyCLSJRUKRVVIGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide: Core Identity & Procurement


2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide (CAS 175202-83-2, molecular formula C5H5BrCl2N4O, molecular weight 287.93 g/mol) is a heterocyclic hydrazide belonging to the class of halogenated imidazole derivatives. It is structurally defined by a 1,2,4,5-tetrasubstituted imidazole core bearing bromine at the 2-position, chlorine atoms at both the 4- and 5-positions, and an ethanohydrazide (acetohydrazide) side chain attached via the N1 nitrogen . The compound is a white solid with a predicted density of 2.21 g/cm³ and a computed LogP of 2.03, and is catalogued as a Maybridge screening fragment (Product No. KM04578) within the Thermo Fisher Scientific bromine-containing fragment collection [1]. It is supplied at a minimum purity specification of 95–97% by multiple vendors including AK Scientific, Maybridge/Thermo Fisher, and BOC Sciences, and is classified as harmful if swallowed, inhaled, or absorbed through the skin (Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, STOT SE 3) .

Fragment-library workflow

Maybridge-catalogued bromine-containing fragment (KM04578) for X-ray crystallographic fragment-based screening

Single-step derivatization

Terminal hydrazide group enables direct condensation with aldehydes and ketones for hydrazone library synthesis

Halogen-enriched imidazole scaffold

2-Bromo-4,5-dichloroimidazole core supports SAR exploration across antimicrobial and insecticidal research programs

2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide: Uniqueness Over Structural Analogs


Within the halogenated imidazole-hydrazide chemical space, seemingly minor structural modifications produce substantial changes in molecular properties and biological performance. The presence of the 2-bromo substituent on the imidazole ring distinguishes CAS 175202-83-2 from its debromo analog (CAS 175137-68-5) by a molecular weight increase of 78.9 g/mol and a LogP elevation of approximately 2.03 versus a predicted lower lipophilicity for the debromo variant . The hydrazide terminus further differentiates this compound from its ester precursor (CAS 154082-06-1) and carboxylic acid analog (CAS 1219585-83-7), as the hydrazide group enables condensation reactions with aldehydes and ketones to form Schiff bases and hydrazones—a reactivity profile unavailable to the ester or acid forms [1]. Critically, literature on related 4,5-dichloroimidazole derivatives demonstrates that antibacterial activity varies dramatically with N1-substitution pattern, with some N-substituted compounds showing only weak antibacterial effects while certain hydrazide-hydrazone derivatives achieve MIC values in the low μg/mL range [2]. Generic substitution without experimental confirmation of the specific biological or physicochemical profile of CAS 175202-83-2 therefore carries a material risk of unpredicted performance deviation.

Debromo analog may not support X-ray phasing

CAS 175137-68-5 lacks the bromine anomalous scattering signal (f''=1.283 e⁻) required for experimental crystallographic phasing workflows

Ester or acid precursors require additional synthetic steps

Ethyl ester and carboxylic acid analogs demand two-step conversion to access hydrazone derivatives, which may shift library synthesis timelines

N1-substitution pattern may shift biological activity

Reported MIC ranges for related 4,5-dichloroimidazole hydrazide-hydrazones are class-level; activity profile may not transfer across substitution variants without experimental confirmation

2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide: Differentiation Evidence vs. Closest Analogs


Bromine Substitution: Physicochemical Differentiation vs. Debromo Analog

The 2-bromo substituent in CAS 175202-83-2 produces a molecular weight of 287.93 g/mol and a computed LogP of 2.03, compared to 209.03 g/mol for the debromo analog 2-(4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide (CAS 175137-68-5), which lacks the bromine atom and bears only a hydrogen at the imidazole 2-position . The bromine atom contributes approximately 78.9 g/mol to molecular weight and increases calculated lipophilicity, a parameter directly relevant to membrane permeability predictions in drug discovery programs [1]. Beyond its physicochemical impact, the bromine atom serves as an anomalous scatterer for X-ray crystallographic phasing in fragment-based drug design, a capability entirely absent in the debromo analog .

Bromine substitution
Reported
MW 287.93 vs 209.03 g/mol (+78.9); LogP 2.03 vs predicted lower for debromo analog; anomalous scattering f''=1.283 e⁻ at Cu Kα
Reported physicochemical differentiation context
Bromine anomalous signal supports X-ray phasing; debromo analog lacks this capability
Physicochemical profiling Drug-likeness Fragment-based drug discovery

Hydrazide Derivatization Capability vs. Ester and Acid Precursors

The ethanohydrazide group of CAS 175202-83-2 enables direct condensation with aldehydes and ketones to generate hydrazone and Schiff base derivatives without requiring additional functional group interconversion steps [1]. By contrast, the ethyl ester precursor (CAS 154082-06-1, MW 301.95 g/mol) requires a two-step sequence (ester → hydrazide → hydrazone) to access the same derivatives, and the carboxylic acid analog (CAS 1219585-83-7, MW 273.90 g/mol) requires amide coupling chemistry . Related imidazole-hydrazide compounds have been demonstrated to form Schiff bases with aromatic aldehydes that exhibit measurable antibacterial activity, with MIC values reported in the range of 0.488–7.81 μg/mL for certain hydrazide-hydrazone derivatives against Gram-positive bacteria [2]. This reactivity profile positions CAS 175202-83-2 as a ready-to-derivatize building block, whereas the ester and acid forms necessitate additional synthetic manipulation.

Hydrazide derivatization
Class-level
Single-step condensation vs. ≥2-step route from ester or acid; reported MIC 0.488–7.81 μg/mL for analog hydrazide-hydrazones against Gram-positive bacteria
Supports synthetic accessibility review
MIC data are class-level; review target-specific validation for this exact scaffold
Medicinal chemistry Schiff base synthesis Hydrazone library generation

Fragment Library Provenance: Anomalous Scattering in X-ray Crystallography

CAS 175202-83-2 is catalogued as product KM04578 in the Maybridge fragment collection, specifically within the bromine-containing fragment subset designed for X-ray-based fragment screening [1]. The Maybridge fragment library comprises approximately 30,000 chemical fragments, of which over 1,500 are bromine-containing fragments selected for their utility in experimental phasing via bromine anomalous scattering (f'' = 1.283 e⁻ at Cu Kα wavelength) . Non-brominated fragments in the same library lack this anomalous signal capability. The compound's molecular weight (287.93 g/mol) and calculated LogP (2.03) place it within Lipinski-compliant fragment space (MW ≤ 300, ClogP ≤ 3), meeting the standard criteria for fragment-based lead identification .

Fragment library provenance
Class-level
Maybridge KM04578; bromine-containing fragment subset (1,500+ of 30,000); MW 287.93 within Lipinski-compliant fragment space (MW ≤ 300, ClogP 2.03)
Reported fragment-library workflow fit
Anomalous phasing capability supports unambiguous binding-mode determination
Fragment-based drug discovery X-ray crystallography Bromine anomalous scattering

Insecticidal Scaffold Lineage: Potent Activity Against Resistant Strains

Although CAS 175202-83-2 itself has not been directly tested for insecticidal activity in published studies, its core scaffold (2-bromo-4,5-dichloroimidazole) serves as the synthetic entry point to a class of trihaloimidazole derivatives with demonstrated insecticidal potency. The 1-methoxymethyl and 1-isopropoxymethyl derivatives of 2-bromo-4,5-dichloroimidazole were described as 'very effective' against a wild colony of German cockroaches (Blattella germanica) resistant to pyrethroids by filter paper contact method [1]. Critically, the trihaloimidazole derivatives exhibited almost two-fold higher activity against the resistant O-colony insects compared to the susceptible strain . Certain derivatives, including 1-(4-bromobutoxymethyl)-2-bromo-4,5-dichloroimidazole, additionally demonstrated low acute oral toxicity to mice combined with good activity by heating fumigant test, representing a practical application profile [2]. The hydrazide group of CAS 175202-83-2 provides a distinct derivatization handle not present in the alkoxymethyl insecticides, potentially enabling access to novel insecticidal chemotypes.

Insecticidal scaffold lineage
Data to verify
~2-fold activity differential reported for alkoxymethyl derivatives against pyrethroid-resistant vs. susceptible German cockroach strains; hydrazide vector unexplored in published SAR
Reported scaffold-level insecticidal response context
Data to verify; hydrazide-functionalized derivatives represent untested SAR space
Agrochemical discovery Insecticide resistance Trihaloimidazole SAR

Safety and Handling Profile: Hazard Classification vs. Common Imidazoles

CAS 175202-83-2 carries a defined hazard classification including Acute Toxicity Category 3 (Oral), Eye Irritation Category 2, Skin Irritation Category 2, and Specific Target Organ Toxicity – Single Exposure Category 3 (respiratory system) . The material is described as a white solid, harmful if swallowed, inhaled, or absorbed through the skin, and causes eye, skin, and respiratory tract irritation . It is classified under Storage Class 6.1C (combustible, acute toxic Cat. 3) and carries WGK 3 (high hazard to water) . Importantly, CAS 175202-83-2 is not listed on the TSCA inventory and is designated for research and development use only . This defined, documented hazard profile enables procurement teams to implement appropriate handling protocols and compare against the hazard classifications of alternative compounds, many of which may lack comprehensive safety documentation.

Safety and handling profile
Source review
Acute Tox. 3 Oral; Eye Irrit. 2; Skin Irrit. 2; STOT SE 3; WGK 3; R&D use only; not TSCA listed
Specification review for laboratory handling protocols
Sources not specified; verify with supplier MSDS documentation
Laboratory safety Chemical procurement Risk assessment

2-(2-Bromo-4,5-dichloro-1H-imidazol-1-yl)ethanohydrazide: Optimal Application Scenarios


Fragment-Based Drug Discovery via X-ray Crystallography

Structural biology groups conducting fragment-based lead identification by X-ray crystallography should prioritize CAS 175202-83-2 when bromine anomalous scattering is required for unambiguous binding-mode determination. As a Maybridge-catalogued bromine-containing fragment (KM04578) with MW of 287.93 g/mol and ClogP of 2.03, the compound satisfies standard fragment library criteria while providing the anomalous signal (f'' = 1.283 e⁻ at Cu Kα) necessary for experimental phasing—a capability that non-brominated imidazole fragments cannot offer . The hydrazide group additionally provides a hydrogen-bonding motif for target engagement. This compound is specifically suited for screening campaigns against protein targets where soaking conditions are compatible with the fragment's solubility profile and where anomalous difference maps are used to validate fragment binding [1].

One-Step Hydrazone Library Synthesis for Antimicrobial Screening

Medicinal chemistry programs seeking to generate hydrazone or Schiff base libraries for antimicrobial screening should select CAS 175202-83-2 over its ester precursor (CAS 154082-06-1) or carboxylic acid analog (CAS 1219585-83-7). The terminal hydrazide group enables direct single-step condensation with diverse aldehydes and ketones, eliminating the ester-to-hydrazide conversion step required when starting from the ester . Published SAR data for analogous hydrazide-hydrazone derivatives demonstrate that certain structural modifications yield potent antibacterial activity with MIC values in the range of 0.488–7.81 μg/mL against Gram-positive bacteria, and that bromine substitution patterns significantly influence antimicrobial potency [1]. The combination of the 2-bromo-4,5-dichloroimidazole core with the hydrazide handle provides an underexplored chemical space for antimicrobial lead identification.

Novel Insecticidal Chemotype Exploration from Trihaloimidazole Scaffold

Agrochemical R&D groups pursuing novel insecticides with activity against pyrethroid-resistant pest populations can use CAS 175202-83-2 as a starting material for derivatization. The core 2-bromo-4,5-dichloroimidazole scaffold has demonstrated validated insecticidal potential, with 1-alkoxymethyl derivatives showing almost two-fold higher activity against resistant German cockroach strains compared to susceptible strains . The hydrazide functionality of CAS 175202-83-2 offers a derivatization vector distinct from the alkoxymethyl substitution pattern explored in the Tomioka et al. (1991) SAR study, potentially enabling access to novel chemotypes with differentiated resistance profiles and improved mammalian safety margins [1]. The documented low acute oral toxicity to mice of certain derivatives in this scaffold class supports further exploration .

Halogen-Enriched Fragment for Cellular Target Engagement

Chemical biology laboratories investigating cellular target engagement can leverage the physicochemical profile of CAS 175202-83-2 (LogP 2.03, PSA 72.94 Ų, MW 287.93) as a halogen-enriched probe. The bromine atom serves as a handle for potential future radiolabeling or as a mass spectrometry tag for cellular uptake and distribution studies . Compared to the debromo analog (CAS 175137-68-5, MW 209.03), the higher molecular weight and lipophilicity of CAS 175202-83-2 may confer differential cellular permeability characteristics, making it a useful comparator compound in structure-permeability relationship studies within the imidazole-hydrazide series [1]. The compound's fragment-like properties and defined hazard classification enable its use in cellular assays with appropriate safety controls.

Application
Selection Property
Validation Focus
Fragment-based X-ray crystallography
Bromine anomalous scattering capability
Binding-mode determination via anomalous difference maps
Hydrazone library synthesis for antimicrobial screening
Single-step condensation reactivity
Antimicrobial SAR across aldehyde/ketone diversity sets
Insecticidal SAR exploration
Trihaloimidazole scaffold derivatization
Resistance-profile differentiation against target pest strains
Cellular target engagement studies
Halogen-enriched fragment probe properties
Structure-permeability relationship review in imidazole series
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